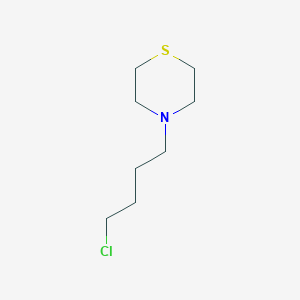![molecular formula C34H42S4 B13148414 4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The pathways involved often include the formation of charge-transfer complexes and the facilitation of charge mobility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(5-(dodecylthio)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole stands out due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its unique structure allows for efficient charge transfer and stability, which are critical for the performance of devices such as organic photovoltaic cells and OLEDs .
Propriétés
Formule moléculaire |
C34H42S4 |
|---|---|
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C34H42S4/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |
Clé InChI |
SASUEVRHVJKFSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)

![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)





